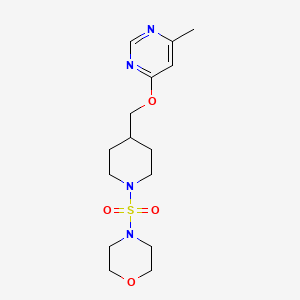

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

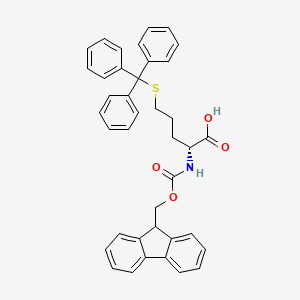

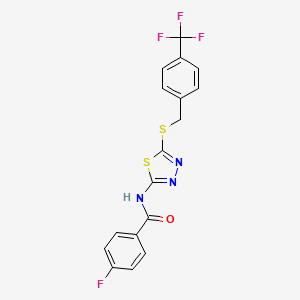

“4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also includes a piperidine ring, which is an important synthetic fragment for designing drugs . The compound’s structure also includes a 6-methylpyrimidin-4-yl group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of microwave irradiation, which can yield the desired products in less time, with good yield and higher purity . The synthesis could involve the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different functional groups. It includes a morpholine ring, a piperidine ring, and a 6-methylpyrimidin-4-yl group .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has explored the hydrogen bonding capabilities and structural properties of compounds similar to 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine, focusing on their interactions with different bases. For example, studies on proton-transfer compounds involving morpholine and piperidine derivatives have provided insights into their crystal structures and hydrogen bonding patterns, emphasizing the significance of such interactions in determining the structural features of these complexes (Smith, Wermuth, & Sagatys, 2011).

Conformational Dynamics

Investigations into the stereodynamic behavior of molecules containing piperidine and morpholine frameworks have been conducted to understand their conformational preferences and intramolecular interactions. This research is crucial for designing molecules with desired physical and chemical properties, particularly in drug development (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Ionic Liquid Crystals

The use of piperidinium, piperazinium, and morpholinium ions in the design of ionic liquid crystals highlights another area of application. These materials show diverse mesomorphic behaviors, which are influenced by the type of cation and anion used, offering potential uses in electronic displays and other technologies (Lava, Binnemans, & Cardinaels, 2009).

Chemical Synthesis and Reactivity

The compound's reactivity has been exploited in chemical synthesis, leading to the formation of various derivatives. For instance, reactions involving the substitution of sulfonate groups with aliphatic amines, including morpholine and piperidine, have yielded colored products with distinct properties. Such reactions are fundamental in synthetic chemistry, providing pathways to novel compounds (Asahi, Tanaka, & Shinozaki, 1984).

Antibacterial Activity

Research into new antibacterial agents has also utilized derivatives of this compound. The synthesis of novel tetracyclic quinolone antibacterials incorporating piperidine and morpholine moieties has been studied for their efficacy against various bacteria, demonstrating the compound's role in the development of new antimicrobial therapies (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. Given the wide range of biological activities exhibited by piperidine derivatives , this compound could potentially be developed into a novel therapeutic agent for various conditions.

Mechanism of Action

Target of Action

The primary targets of the compound “4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine” are currently unknown. This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

properties

IUPAC Name |

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-13-10-15(17-12-16-13)23-11-14-2-4-18(5-3-14)24(20,21)19-6-8-22-9-7-19/h10,12,14H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZOKQKASYVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)